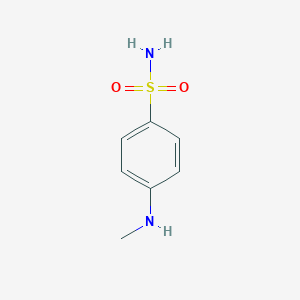

4-(Methylamino)Benzenesulfonamide

Descripción

Overview of Benzenesulfonamides as a Class of Biologically Active Compounds

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) directly attached to a benzene (B151609) ring. This structural framework has proven to be a versatile scaffold for the development of a wide array of biologically active agents. researchgate.net The sulfonamide moiety itself is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net

The biological activities of benzenesulfonamide (B165840) derivatives are diverse and well-documented. researchgate.netnih.gov They are perhaps most famous for their antibacterial properties, but their therapeutic applications extend to various other areas. wikipedia.orgopenaccesspub.org For instance, certain benzenesulfonamides act as carbonic anhydrase inhibitors, which are used in the management of conditions like glaucoma and heart failure. cerradopub.com.br Others have demonstrated anti-inflammatory, antifungal, and even antitumor activities. nih.govresearchgate.net The versatility of the benzenesulfonamide core allows for chemical modifications that can fine-tune its biological effects, making it a subject of ongoing research in medicinal chemistry. nih.govnih.gov

Historical Significance and Therapeutic Evolution of Sulfonamide Compounds

The history of sulfonamides marks a pivotal moment in the history of medicine. The journey began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk. researchgate.netopenaccesspub.org This discovery led to the development of the first-ever class of effective systemic antibacterial drugs, commonly known as sulfa drugs. wikipedia.orgebsco.com These drugs revolutionized the treatment of bacterial infections, which were a major cause of mortality at the time. researchgate.net For example, sulfa drugs significantly reduced death rates from pneumonia and scarlet fever in the years following their introduction. wikipedia.org

The initial success of sulfa drugs spurred further research, leading to the synthesis of numerous derivatives with improved efficacy and a broader spectrum of activity. ebsco.com While the advent of penicillin and other antibiotics in the following decades somewhat diminished the frontline use of sulfonamides for bacterial infections, they remain clinically relevant for certain conditions. ebsco.com Furthermore, the foundational research on sulfonamides paved the way for the discovery of other important drug classes, including sulfonylureas used in diabetes treatment and thiazide diuretics. wikipedia.orgopenaccesspub.org The historical significance of sulfonamides lies not only in their direct therapeutic impact but also in their role in establishing the principles of chemotherapy and drug development.

Rationale for Research on the 4-(Methylamino)Benzenesulfonamide Structural Motif

The specific structural motif of this compound, where a methylamino group (-NHCH₃) is positioned at the para-position of the benzenesulfonamide core, is of particular interest to medicinal chemists. The nature and position of substituents on the benzene ring of benzenesulfonamides are known to significantly influence their biological activity. nih.gov

Research into derivatives containing the this compound scaffold is driven by the quest for new therapeutic agents with enhanced potency, selectivity, and favorable pharmacological profiles. For example, the N-benzylbenzenesulfonamide moiety, a related structure, is found in compounds that inhibit γ-secretase, an enzyme implicated in Alzheimer's disease. nsf.gov The synthesis of various N-substituted derivatives of 4-methylbenzenesulfonamide has been a strategy to explore new biologically significant compounds. nsf.goveurjchem.com The exploration of this specific structural motif is a logical step in the ongoing effort to harness the therapeutic potential of the versatile benzenesulfonamide scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVAYUUWTJKKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562172 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-79-5 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways to 4-(Methylamino)Benzenesulfonamide and Analogues

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. These methods offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a wide range of derivatives.

Sulfonylation Reactions with Amines

A primary and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nsf.govcore.ac.uk In the context of this compound, this can be approached in a couple of ways. One common route begins with the sulfonylation of an appropriately protected aniline (B41778) derivative, followed by manipulation of the amino group. For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with methylamine (B109427), followed by the removal of the acetyl protecting group to yield the desired product. This method is advantageous as it utilizes readily available starting materials.

Alternatively, direct sulfonylation of N-methylaniline is another viable pathway. yufenggp.com However, this reaction can sometimes lead to a mixture of products, including ortho- and para-substituted isomers, requiring careful control of reaction conditions to favor the desired para-isomer. chemrxiv.org The reactivity of the aniline nitrogen can also lead to N-sulfonylation as a competing reaction.

The choice of base and solvent is critical in these reactions to ensure high yields and minimize side products. Traditional methods often employ pyridine (B92270) or other organic bases in solvents like dichloromethane. nsf.gov However, more environmentally friendly approaches are continuously being developed.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents another powerful strategy for the synthesis of this compound and its derivatives. mit.edu This approach typically involves the reaction of an aryl halide or another suitable leaving group, activated by a strong electron-withdrawing group like a sulfonyl fluoride, with a nucleophile. chemrxiv.orgchemrxiv.org For the synthesis of the target compound, a 4-halobenzenesulfonamide, such as 4-fluorobenzenesulfonamide, can be reacted with methylamine. The electron-withdrawing sulfonamide group facilitates the nucleophilic attack by the amine at the para-position. acs.org

The success of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the solvent. Fluorine is often the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the aromatic carbon. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and facilitate the reaction.

Recent studies have explored the chemoselectivity of amination reactions on halo(het)arene sulfonyl halides, demonstrating that under certain conditions, the sulfonylation reaction at the sulfonyl halide center can occur preferentially over the SNAr reaction at the halogenated aryl ring. chemrxiv.orgchemrxiv.org Careful control of reaction temperature and conditions is therefore crucial to direct the reaction towards the desired product.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for the synthesis of a wide variety of organic compounds, including sulfonamides. organic-chemistry.orgacs.orgtandfonline.comresearchgate.net This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation can accelerate both sulfonylation and SNAr reactions.

In the context of sulfonamide synthesis, microwave-assisted methods have been developed for the direct reaction of sulfonic acids or their sodium salts with amines, avoiding the need to first prepare the corresponding sulfonyl chlorides. organic-chemistry.orgacs.orgresearchgate.net This is often achieved using an activating agent. Another approach involves the copper-catalyzed reaction of sodium sulfinates with amines under microwave irradiation. tandfonline.com These methods offer a more direct and often greener route to sulfonamides. tandfonline.com

Microwave assistance has also been successfully applied to the N-alkylation of sulfonamides with alcohols, providing a more environmentally benign alternative to traditional alkylation methods that use alkyl halides. rsc.org This approach, often catalyzed by transition metals, generates water as the only byproduct. rsc.org

Targeted Chemical Modifications for Structure-Activity Exploration

To investigate the structure-activity relationships (SAR) of this compound and its analogs, targeted chemical modifications are essential. These modifications are typically focused on the aromatic ring and the sulfonamide nitrogen, allowing for the systematic exploration of how different substituents and functional groups influence the compound's properties.

Substitutions on the Aromatic Ring System

The aromatic ring of this compound provides a versatile scaffold for introducing a wide range of substituents. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, which can in turn affect its biological activity. vu.nl

Common strategies for aromatic ring substitution include electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, on a suitable precursor. The directing effects of the existing substituents on the ring must be considered to achieve the desired regiochemistry. For instance, the amino group is an activating, ortho-, para-director, while the sulfonamide group is a deactivating, meta-director.

Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are also powerful tools for introducing a variety of substituents, including aryl, heteroaryl, and alkyl groups, onto the aromatic ring. nih.gov These reactions offer a high degree of control and functional group tolerance. The design of benzenesulfonamide (B165840) derivatives with specific substitution patterns has been shown to be crucial for achieving selectivity towards different biological targets. nih.gov

Table 1: Examples of Aromatic Ring Substitutions on Benzenesulfonamide Derivatives and their Reported Effects

| Position of Substitution | Substituent | Reported Effect/Application | Reference(s) |

| Ortho to Sulfonamide | Chloro/Bromo | Affects ring orientation, influencing affinity and selectivity for carbonic anhydrase isoforms. | nih.gov |

| Para to Sulfonamide | Amino | Starting point for the synthesis of various N-substituted derivatives with biological activity. | nih.govresearchgate.net |

| Multiple Positions | Various (e.g., Cl, CF3) | Tuning of antiviral potency against influenza hemagglutinin. | nih.gov |

| Various Positions | Triazole ring | Acts as a spacer to hybridize with other moieties for selective carbonic anhydrase inhibition. | nih.gov |

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is another key site for chemical modification. Derivatization at this position can significantly impact the compound's properties by altering its acidity, hydrogen bonding capacity, and steric bulk.

N-alkylation is a common modification, which can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com However, this method can sometimes lead to dialkylation. tandfonline.com Alternative methods, such as the Mitsunobu reaction or reductive amination, can provide more control over the reaction. More recently, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have been developed as a greener alternative. ionike.comacs.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the sulfonamide. ionike.comacs.org Iron and manganese-based catalysts have shown high efficiency in these transformations. ionike.comacs.org

Another strategy involves the N-arylation of the sulfonamide, which can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. These modifications can introduce additional aromatic or heteroaromatic rings, providing opportunities for further interaction with biological targets.

Table 2: Methods for Derivatization at the Sulfonamide Nitrogen

| Reaction Type | Reagents and Conditions | Description | Reference(s) |

| N-Alkylation | Alkyl halide, base | Classical method for introducing alkyl groups. | tandfonline.com |

| N-Alkylation with Alcohols | Alcohol, transition metal catalyst (e.g., Fe, Mn, Ir) | Environmentally benign method via borrowing hydrogen mechanism. | rsc.orgionike.comacs.org |

| N-Arylation | Aryl halide, copper or palladium catalyst | Introduction of aryl or heteroaryl groups. | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, base | Formation of N,N-disulfonylated products. | core.ac.uk |

Incorporation of Diverse Heterocyclic Moieties

The fusion of a sulfonamide backbone with various heterocyclic rings is a prominent strategy in medicinal chemistry to create novel derivatives with a wide spectrum of biological activities. This approach leverages the unique physicochemical properties of heterocycles to modulate the pharmacological profile of the parent sulfonamide.

Thiazole (B1198619): Thiazole-containing sulfonamides are synthesized through several routes. A common method involves the reaction of a sulfonamide-derived intermediate with a 2-bromoacetophenone (B140003) derivative in ethanol, which is refluxed to yield the thiazole-sulfonamide conjugate. nih.gov Another approach starts with the synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide, which serves as a key intermediate for further cyclization reactions to form the thiazole ring. iaea.orgresearchgate.net The incorporation of the thiazole ring has been shown to enhance the binding affinity of these compounds to biological targets. nih.gov

Quinoline (B57606): The synthesis of quinoline-sulfonamide hybrids often involves a multi-step process. One direct method is the reaction of quinoline N-oxides with sulfonamides in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and phenyliodine(II) diacetate (PhI(OAc)₂), which facilitates intermolecular amidation to yield N-(quinolin-2-yl)sulfonamides. ijpcbs.com Another strategy involves the initial synthesis of a quinoline sulfonyl chloride, which is then reacted with various amines to produce a library of quinoline sulfonamide derivatives. jocpr.com These hybrid molecules are designed to combine the distinct properties of both quinolines and sulfonamides. nih.gov

Thiadiazole: Derivatives of 1,3,4-thiadiazole (B1197879) linked to a sulfonamide core are synthesized through several pathways. A frequent starting point is the reaction of a compound like benzoic acid with thiosemicarbazide (B42300) in the presence of an acid catalyst to form the core 2-amino-1,3,4-thiadiazole (B1665364) ring, which can then be further functionalized. nih.gov Another method involves the cyclization of a hydrazonoyl chloride intermediate with potassium thiocyanate. researchgate.net These synthetic routes allow for the creation of diverse thiadiazole-sulfonamide derivatives, including those with combi-molecular structures designed for synergistic effects. nih.gov

Pyrazole (B372694): Pyrazole-sulfonamide derivatives are commonly synthesized by reacting a pyrazole-4-sulfonyl chloride with an appropriate amine in a solvent like dichloromethane. jst.go.jpnih.gov The reaction is typically stirred for an extended period at room temperature to ensure completion. jst.go.jp Another approach involves the reaction of hispolons (a class of natural phenols) with 4-sulfonamide phenylhydrazine (B124118) hydrochloride to construct the pyrazole ring directly onto the sulfonamide-containing fragment. researchgate.net These methods provide access to a variety of pyrazole-based sulfonamides.

Indole (B1671886): The synthesis of indole-sulfonamide derivatives is a significant area of research. researchgate.net A common synthetic route involves reacting an indole derivative, such as 5-fluoro-1H-indole-3-carbohydrazide, with various aryl sulfonyl chlorides in the presence of pyridine. This "tail approach" allows for the generation of a diverse library of compounds where the sulfonamide group is attached to the indole nucleus, often at position 3. These derivatives are explored for their potential to interact with various biological targets.

Triazine: Sulfonamide-triazine hybrids are typically produced through a nucleophilic aromatic substitution reaction. iaea.orgnih.gov The process often starts with cyanuric chloride (a trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted by different amines, including a sulfonamide-containing amine. This stepwise substitution allows for the controlled synthesis of trisubstituted triazine derivatives, creating complex hybrid molecules. nih.gov

Integration of Natural Product Scaffolds

Harnessing the structural complexity and inherent biological activity of natural products, researchers have integrated these scaffolds with sulfonamide moieties to create novel derivatives.

Griseofulvin (B1672149): Griseofulvin, a complex antifungal agent, has been chemically modified to incorporate sulfonamide functionalities. The synthesis of these derivatives often begins with griseofulvic acid, which is obtained from the natural griseofulvin. Griseofulvic acid can then be reacted with various sulfonamide-containing amines in refluxing acetic acid to yield the desired griseofulvin-sulfonamide derivatives. This strategy merges the unique spiro-structure of griseofulvin with the well-established pharmacophore of sulfonamides. While total synthesis of griseofulvin analogues is possible, modifications often start from the natural product itself.

Usnic Acid: Usnic acid, a metabolite found in lichens, is another natural product used as a scaffold. Derivatives are synthesized by reacting usnic acid with a variety of amines, including those containing a sulfonamide group. The synthesis is often regioselective and allows for the creation of a range of enaminic usnic acid derivatives. These new compounds combine the dibenzofuran (B1670420) core of usnic acid with the sulfonamide group, aiming to produce molecules with enhanced or novel biological properties.

Synthesis of Hybrid Compounds and Conjugates

The synthesis of hybrid compounds and conjugates is a deliberate strategy to combine two or more distinct pharmacophores into a single molecule. This approach aims to leverage a synergistic effect or to target multiple biological pathways simultaneously. The derivatives discussed in the preceding sections, such as the quinoline-sulfonamides, triazine-sulfonamides, and natural product-sulfonamide conjugates, are all examples of this hybridization strategy. nih.gov

The synthetic protocols generally involve creating a covalent linkage between the this compound scaffold (or a related sulfonamide) and another bioactive molecule. This is often achieved through multi-step reactions. For instance, a common approach is to first synthesize a key intermediate, such as a sulfonyl chloride derivative of one molecule, which is then reacted with an amino group on the second molecule. jocpr.com The choice of linker, reaction conditions, and synthetic pathway are all critical for successfully producing the desired hybrid compound with stable chemical bonds and the correct spatial orientation of the constituent moieties.

Structural Confirmation and Purity Assessment of Synthesized Compounds

The definitive characterization and verification of purity for newly synthesized derivatives of this compound are paramount. A suite of analytical techniques is employed to achieve this.

Structural Confirmation: The molecular structure of the synthesized compounds is elucidated using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for structural confirmation. ¹H-NMR provides information on the number and environment of protons, with characteristic signals confirming the presence of aromatic rings, the sulfonamide N-H proton (often appearing as a deshielded singlet), and the specific protons of the incorporated heterocyclic or natural product moiety. ¹³C-NMR complements this by identifying all unique carbon atoms in the molecule. jst.go.jp

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming the expected molecular formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition. nih.govjst.go.jp

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for N-H, S=O (sulfonamide), C=O, and C-N bonds are used to confirm the successful synthesis of the target molecule. iaea.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides the unambiguous, three-dimensional structure of the molecule, confirming connectivity, conformation, and stereochemistry.

Purity Assessment: Ensuring the purity of the synthesized compounds is a critical final step.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. A sharp, single peak in the chromatogram is indicative of a pure compound. HPLC methods are often developed using gradient elution to ensure the separation of the main compound from any starting materials, by-products, or impurities. Thin-Layer Chromatography (TLC) is also widely used for monitoring the progress of reactions and for preliminary purity checks. jst.go.jp

Elemental Analysis: Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula, serving as a confirmation of both structure and purity. jst.go.jp

Melting Point Determination: A sharp and un-depressed melting point range is a classic indicator of a pure crystalline compound.

The following table summarizes the analytical techniques used for the characterization of these sulfonamide derivatives.

| Analytical Technique | Purpose | References |

| ¹H-NMR, ¹³C-NMR | Detailed structural elucidation of the molecular framework. | , jst.go.jp, |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental formula. | jst.go.jp, nih.gov |

| FT-IR Spectroscopy | Identification of key functional groups. | , iaea.org |

| X-ray Crystallography | Unambiguous determination of 3D molecular structure. | |

| HPLC | Quantitative assessment of compound purity. | |

| Elemental Analysis | Confirmation of elemental composition and purity. | jst.go.jp, |

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophores for Target Interaction

The foundational structure of benzenesulfonamides is a key pharmacophore for a variety of biological targets, most notably carbonic anhydrases (CAs). The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group (ZBG) responsible for potent coordination with the zinc ion in the active site of these metalloenzymes. nih.gov The benzene (B151609) ring itself engages in van der Waals interactions with hydrophobic residues within the enzyme's active site, such as Gln92, Val121, Phe131, Leu198, and Thr200 in CA II. nih.gov

The "tail approach" is a common strategy in the design of benzenesulfonamide-based inhibitors, where substituents are attached to the core scaffold to interact with less conserved regions of the enzyme, thereby enhancing isoform selectivity. nih.govnih.gov The para-position on the benzenesulfonamide (B165840) ring is a frequent point of substitution, with moieties like halogens, acetamido, and methylamine (B109427) groups being associated with good CA-inhibitory properties. nih.gov The methylamino group in 4-(Methylamino)Benzenesulfonamide serves as a key interaction point that can be further modified to modulate activity and selectivity.

For instance, in the context of 12-lipoxygenase (12-LOX) inhibition, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was identified as a potent inhibitor. nih.gov This highlights that the core benzenesulfonamide can act as a scaffold for developing inhibitors for targets beyond carbonic anhydrases.

Impact of Aromatic and Aliphatic Substitutions on Biological Potency

Modifications to the aromatic ring and the introduction of aliphatic groups can significantly alter the biological potency of this compound derivatives.

Aromatic Substitutions: In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives targeting 12-LOX, substitutions on the benzyl (B1604629) ring had a pronounced effect on inhibitory activity. nih.gov For example, a 4-bromo or 4-chloro substitution on the benzyl ring improved activity, while a 4-methoxy group led to reduced potency. nih.gov Substituents at the 3- and 5-positions of the benzyl ring, such as methyl, amino, and nitro groups, resulted in a significant loss of activity. nih.gov

In another study on benzenesulfonamides, the nature of the aromatic "tail" influenced potency against carbonic anhydrase IX (hCA IX). nih.gov Derivatives with a substituted pyrazole (B372694) group attached to a hydrazone linker showed enhanced potency compared to those with isatin (B1672199) or substituted phenyl groups. nih.gov

Aliphatic Substitutions: The nature of aliphatic substituents also plays a crucial role. In a study of benzenesulfonamides with different linkers, the introduction of an n-butyl group at the amino position of 4-aminobenzenesulfonamide led to derivatives with anti-inflammatory and antimicrobial activities. nih.gov Furthermore, in a series of oxidative phosphorylation inhibitors, the replacement of an ethyl ester with other groups was explored to improve metabolic stability, with an oxetane (B1205548) structure showing promise. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of benzenesulfonamide derivatives:

| Base Scaffold | Substitution | Effect on Biological Potency | Target |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 4-bromo or 4-chloro on benzyl ring | Increased | 12-LOX |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 4-methoxy on benzyl ring | Decreased | 12-LOX |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 3- or 5-position substituents on benzyl ring | Drastic Loss | 12-LOX |

| Benzenesulfonamide with hydrazone linker | Substituted pyrazole tail | Increased | hCA IX |

| Benzenesulfonamide with hydrazone linker | Isatin or substituted phenyl tail | Decreased | hCA IX |

| 4-aminobenzenesulfonamide | n-butyl at amino position | Introduction of anti-inflammatory/antimicrobial activity | Not specified |

Analysis of Linker Chemistries and Their Influence on Activity and Selectivity

The linker connecting the core benzenesulfonamide scaffold to a "tail" moiety is a critical determinant of both activity and selectivity. The flexibility and chemical nature of the linker can dictate how the inhibitor orients itself within the active site of the target enzyme. nih.gov

Different types of linkers have been explored in the design of benzenesulfonamide derivatives:

Hydrazone Linkers: These linkers are noted for their flexibility and structural similarity to various biologically important compounds. nih.gov In a study targeting hCA IX, enclosing a hydrazone linker within a pyrazole ring resulted in a potent inhibitor. nih.gov

Amido Scaffolds: These are formed by reacting 4-aminobenzenesulfonamide with chloroacetyl chloride followed by nucleophilic substitution. nih.gov

Cyclic Ureas: The incorporation of a cyclic urea (B33335) substituent on the phenyl ring can allow the molecule to better fit within the enzymatic cavities of carbonic anhydrases, providing a flexible connection. nih.gov

PEG4Mal Linker: In the context of antibody-drug conjugates (ADCs), a PEG4Mal linker with the cytotoxic agent DM1 was more effective than an ADC with an MCC-DM1 linker in certain cancer models. nih.gov

The choice of linker can significantly impact the inhibitory constant (Kᵢ) of the resulting compound. For example, in a series of hCA IX inhibitors, the potency varied depending on the linker and the attached lipophilic moiety. nih.gov

The table below illustrates the influence of different linker chemistries on the inhibitory activity of benzenesulfonamide derivatives against hCA IX.

| Linker Type | Attached Moiety | Inhibitory Constant (Kᵢ) |

| Hydrazone | Substituted Pyrazole | 46.4 nM |

| Hydrazone | Isatin | 98.2 nM |

| Hydrazone | Substituted Phenyl | 175 nM |

| Cyclic Hydrazone (Dihydropyrazole) | - | 31.9 nM |

| Cyclic Hydrazone (Fused Triazole) | - | 40.7 nM |

| Cyclic Hydrazone (Pyrazole) | - | 70.0 nM |

Computational SAR Approaches and Predictive Modeling

Computational methods are increasingly being used to predict the biological activity of compounds and to guide the design of new derivatives. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling are powerful tools in this regard. nih.gov

These models use molecular descriptors, such as topological indices, to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. nih.gov For example, a study on sulfonamide derivatives used edge partitioning to compute degree-based graph descriptors and develop a linear regression model to predict properties like melting point and formula weight. nih.gov

Molecular docking and molecular dynamics (MD) simulations are also employed to understand the binding modes of inhibitors within the active site of their target enzymes. nih.gov These simulations can reveal key hydrogen bonding and lipophilic interactions that contribute to binding affinity. nih.gov For instance, docking studies of a potent hCA IX inhibitor showed a stable complex with high binding affinity. nih.gov

In another study, artificial neural networks (ANNs) were used to predict the inhibition constants (Kᵢs) of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates against different human carbonic anhydrase isoforms. nih.gov The models achieved high performance in both training and validation sets, demonstrating the predictive power of such computational approaches. nih.gov

Correlation of Structural Features with Metabolic Stability in Biological Systems

The metabolic stability of a drug candidate is a critical factor in its development. Structural features can significantly influence how a compound is metabolized in the body.

In a study of benzene-1,4-disulfonamides, an ethyl ester moiety was found to be rapidly metabolized, leading to a short half-life in mouse and human liver microsomes. nih.gov To address this, bioisosteric replacement strategies were employed, leading to the discovery of an analog with an oxadiazole ring that exhibited significantly improved metabolic stability. nih.gov

Another study on 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives assessed their susceptibility to first-phase oxidation reactions in human liver microsomes. nih.gov The in vitro metabolic stability experiments indicated half-life values ranging from 9.1 to 20.3 minutes for some of the most active compounds. nih.gov Interestingly, a derivative with a piperonyl moiety showed the best in vitro stability, suggesting that factors other than the immediate substituent can influence metabolic fate. nih.gov In silico models like Xenosite can be used to predict sites of metabolism, although in vitro results may sometimes differ. nih.govmdpi.com

The following table presents the in vitro metabolic stability of selected benzenesulfonamide derivatives.

| Compound | Half-life (t½) in human liver microsomes (min) |

| Benzene-1,4-disulfonamide with ethyl ester | 0.64 |

| Benzene-1,4-disulfonamide with oxetane | 18.5 |

| 2-alkythio-4-chloro-N-[imino(4-chlorophenyl)methyl]benzenesulfonamide | 9.1 - 20.3 |

| 2-alkythio-4-chloro-N-[imino(1-naphthyl)methyl]benzenesulfonamide | 9.1 - 20.3 |

| 2-alkythio-4-chloro-N-[imino(piperonyl)methyl]benzenesulfonamide | > 20.3 |

Preclinical Biological Evaluation of 4 Methylamino Benzenesulfonamide Derivatives

In Vitro Assay Systems

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, NCI-60 Panel)

Derivatives of benzenesulfonamide (B165840) have demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of various cancer cells, including those from breast, lung, and pancreatic cancers.

In a preliminary screening of indole-based benzenesulfonamides, fifteen compounds (A1-A15) were tested for their cytotoxic effects on breast cancer cell lines MDA-MB-231, MCF-7, and SK-BR-3, as well as lung cancer (A549) and pancreatic cancer (Panc1) cells. The majority of these compounds showed significant cytotoxicity at a concentration of 100 µM. Notably, breast cancer cell lines exhibited higher sensitivity compared to lung or pancreatic cancer cells. Within the breast cancer cell lines, MDA-MB-231 cells were particularly sensitive to compounds A1 and A6, while MCF-7 and SK-BR-3 cells were more responsive to A6 and A15, with these compounds inhibiting cell viability by over 50%.

A separate study on novel N-Benzenesulfonylguanidine derivatives (compounds 5-12) evaluated their in vitro activity against human cancer cell lines including colon cancer HCT-116, breast cancer MCF-7, and cervical cancer HeLa. The results indicated that compounds 5-8 were more potent in inhibiting cancer cell growth than derivatives 9-12. Specifically, benzenesulfonylguanidine 6, which contains a 2-(trifluoromethyl)benzylthio group, showed a selective cytotoxic effect against HCT-116 cells with an IC50 value of 13 μM. nih.gov

Furthermore, a series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives were designed and tested for their inhibitory activity. Compound DL14 from this series demonstrated strong inhibitory effects against A549, MDA-MB-231, and HCT-116 cells, with IC50 values of 1.35 μM, 1.52 μM, and 1.88 μM, respectively. nih.gov

The National Cancer Institute's (NCI) 60-human tumor cell line screen is a crucial tool for identifying potential anti-cancer drugs. promegaconnections.com This panel represents a diverse range of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. promegaconnections.com The NCI-60 screen has been instrumental in evaluating the anti-proliferative effectiveness of various compounds, including novel kinase inhibitors. For instance, analogs of the ROCK/MRCK inhibitor DJ4 demonstrated anti-proliferative effects against a wide array of cancer cell types in the NCI-60 panel. mdpi.com

Table 1: Anti-proliferative Activity of Benzenesulfonamide Derivatives

Induction of Apoptosis and Assessment of Cell Death Pathways

Benzenesulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. One key pathway involves the activation of caspases, a family of protease enzymes that play a crucial role in executing apoptosis.

Studies on benzofuran (B130515) derivatives, for example, have demonstrated that these compounds can induce apoptosis in human chondrosarcoma cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction. This dysfunction results in the release of cytochrome C from the mitochondria, which in turn activates caspases. mdpi.com The activation of caspase-3 and caspase-7 is a critical step in the intrinsic pathway of apoptosis. mdpi.com Research on a chalcone (B49325) derivative, 1C, in ovarian cancer cells revealed that it triggers apoptosis by generating ROS, leading to DNA damage and the cleavage of PARP, a protein involved in DNA repair. nih.gov

The activation of caspase-4 has also been implicated in the cell death induced by certain bacterial surface proteins, a process mediated by cathepsin G. nih.gov While distinct from the typical apoptosis pathways targeted by many cancer drugs, this highlights the diverse mechanisms by which cell death can be initiated.

Cell Cycle Progression Analysis

The cell cycle is a series of events that leads to cell division and replication. Many anti-cancer agents work by interfering with this process, causing the cancer cells to arrest at specific checkpoints and subsequently undergo apoptosis. Benzenesulfonamide derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase.

For instance, treatment of K562 and U-251 cancer cell lines with 4-tosylates, a type of benzenesulfonate, resulted in cell cycle arrest in the G2/M phase. mdpi.com In U-251 cells, one derivative caused a significant increase in the percentage of cells in the G2/M phase, an effect even greater than that of the known anti-mitotic drug paclitaxel. mdpi.com Similarly, the chalcone derivative 1C was found to suppress the viability of ovarian cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov

Further studies on a novel selective inhibitor of ROCK and MRCK kinases, DJ4, and its analogs, showed that these compounds induce G2/M phase cell cycle arrest in non-small cell lung cancer and triple-negative breast cancer cells. mdpi.com The treatment of A549 lung cancer cells with DJ4 led to a dose-dependent increase in the G2/M cell population. mdpi.com Another study on the DNA methylation inhibitor 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) in HCT116 colon cancer cells also demonstrated G2/M arrest. d-nb.info

Bioinformatic analysis of anaplastic thyroid carcinoma has identified key genes such as CCNB1, CCNB2, CDK1, and CHEK1 that are significantly enriched in the G2/M phase of the cell cycle. amegroups.org

Table 2: Effect of Benzenesulfonamide Derivatives on Cell Cycle Progression

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Anti-biofilm activity against Gram-positive and Gram-negative bacteria, fungi)

Sulfonamide derivatives have long been recognized for their antimicrobial properties. Their mechanism of action typically involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. youtube.com This gives them a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. youtube.com

Studies on novel 4-(2-methylacetamide)benzenesulfonamide derivatives have shown that increasing the ring size and incorporating a nitrogen heteroatom can enhance their antimicrobial activities. nih.gov Another study on o-benzenedisulfonimido–sulfonamide derivatives demonstrated varying inhibitory effects against ten different microorganisms, with one compound exhibiting particularly good antimicrobial activity against a large number of the tested microbes. researchgate.net

The antifungal activity of sulfonamide derivatives has also been investigated. For instance, a series of taurinamide derivatives were tested against standard strains of fungi, with some compounds showing notable activity. researchgate.net Research on methyl 3,5-dinitrobenzoate (B1224709) loaded into a nanoemulsion showed fungicidal effects against strains of Candida albicans. nih.gov

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms attached to a surface and encased in a protective matrix. Sulfonamides have shown promise in inhibiting biofilm formation. Metal complexes of sulfonamides have been found to reduce the adhesion and biofilm formation of rapidly growing mycobacteria at subinhibitory concentrations. nih.gov Similarly, a novel 7-methoxyquinoline (B23528) derivative bearing a sulfonamide moiety demonstrated anti-biofilm activity against various pathogenic microbes isolated from urinary tract infections. nih.gov This compound was able to disrupt biofilm extension and cause protein leakage from bacterial cells, indicating damage to the cell membrane. nih.gov

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

Cellular Uptake and Accumulation Studies

The effectiveness of a drug is highly dependent on its ability to be taken up by and accumulate within target cells. For sulfonamides, this process is influenced by factors such as the pH inside and outside the cell and the pKa value of the sulfonamide. researchgate.net

Studies on sulfenamide (B3320178) derivatives of metformin, an anti-diabetic drug with anti-proliferative properties, have shown that these derivatives have a greater ability to bind to organic cation transporters (OCTs) compared to the parent drug. nih.gov This enhanced binding leads to better cellular uptake in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). For example, a cyclohexyl derivative was taken up by MCF-7 cells at a rate 12 times higher than metformin. nih.gov

A mechanistic model for the uptake of sulfonamides by bacteria suggests that the process is a diffusion-like transport of both the neutral and ionic forms of the molecule. researchgate.net The accumulation of the sulfonamide within the bacterial cell is highest when there is a large pH gradient between the inside and outside of the cell. researchgate.net This pH-dependent accumulation correlates well with the observed antibiotic effect of various sulfonamides. researchgate.net

In Vivo Efficacy and Proof-of-Concept Studies

In vivo studies using animal models are essential for evaluating the efficacy of potential new drugs in a living system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose. nih.gov

A study on a novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, demonstrated its ability to significantly inhibit tumor growth in an in vivo model of ovarian cancer without causing obvious toxicity. nih.gov Another study investigating 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives found that one compound, DL14, showed a good anti-tumor effect in vivo, inhibiting the growth of xenograft tumors by over 80%. nih.gov

In vivo imaging models for brain tumors have also been utilized to assess the efficacy of targeted drugs. In a model using H1975 lung adenocarcinoma cells, the third-generation EGFR inhibitor osimertinib (B560133) was effective at inhibiting the progression of both brain and subcutaneous tumors. nih.gov Similarly, in a model of peritoneal carcinomatosis using NUGC4 gastric cancer cells, the c-MET inhibitor crizotinib (B193316) significantly delayed tumor progression. nih.gov These studies highlight the importance of in vivo models for preclinical drug screening and for understanding how the efficacy of a drug can vary in different tumor locations. nih.gov

Therapeutic Outcomes in Murine Disease Models (e.g., Melanoma, Alzheimer's Disease Models, Acute Myocardial Infarction Models)

Despite extensive investigation into the therapeutic potential of sulfonamide derivatives across a range of diseases, specific in vivo data on the efficacy of 4-(Methylamino)Benzenesulfonamide derivatives in murine models of melanoma, Alzheimer's disease, and acute myocardial infarction remains limited in the public domain. However, research on closely related sulfonamide structures provides valuable insights into the potential activities of this class of compounds.

In the context of melanoma , studies on other benzenesulfonamide derivatives have shown potential. For instance, benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated the ability to inhibit the growth of human malignant melanoma cell spheroids, a 3D culture model that mimics aspects of a tumor microenvironment. nih.gov While not a direct in vivo murine model, this suggests that sulfonamide-based compounds could interfere with tumor cell proliferation and survival. nih.gov Research on other, structurally distinct, anti-melanoma compounds has shown significant tumor growth suppression in xenograft mouse models, which is the standard for preclinical efficacy testing. asco.org

In the realm of acute myocardial infarction (MI) , preclinical research in murine models is well-established, focusing on outcomes like infarct size and preservation of cardiac function. nih.gov While specific data on this compound derivatives in this context is lacking, studies on other compounds have demonstrated the potential to mitigate cardiac damage. For instance, research on PMCA4 inhibition, a different therapeutic target, has been investigated in post-MI cardiac remodeling in mice. nih.gov The evaluation of novel therapeutics in murine MI models typically involves ligation of a coronary artery to induce an infarct, followed by assessment of cardiac function and infarct size using techniques like high-frequency ultrasound. nih.gov

Table 1: Representative Therapeutic Outcomes of Related Compounds in Murine Disease Models

| Disease Model | Compound/Therapy Type | Mouse Model | Key Therapeutic Outcome | Reference |

| Melanoma | Benzenesulfonamide-bearing imidazole derivatives | IGR39 cell spheroids (3D culture) | Inhibition of tumor spheroid growth | nih.gov |

| Alzheimer's Disease | Amphiphilic distyrylbenzene (B1252955) derivative (LS-4) | 5xFAD transgenic mice | Significant reduction in amyloid plaque area | nih.gov |

| Alzheimer's Disease | Murine-Aβ-specific antibody immunization | Tg2576 transgenic mice | Reduction in β-amyloid plaque pathology and improved behavioral performance | nih.gov |

| Acute Myocardial Infarction | General research models | Murine models of MI | Infarct size and cardiac function are key assessed outcomes | nih.gov |

Note: Data presented for related compounds or general model outcomes due to the absence of specific public data for this compound derivatives in these murine models.

Cardiovascular System Modulation in Isolated Organ Models (e.g., Perfusion Pressure, Coronary Resistance)

The effects of benzenesulfonamide derivatives on the cardiovascular system have been investigated using isolated organ models, which allow for the direct assessment of a compound's action on the heart without the influence of systemic physiological responses.

In one such study utilizing an isolated rat heart model, the biological activity of several benzenesulfonamide derivatives on perfusion pressure and coronary resistance was evaluated. The findings indicate that certain derivatives can exert a time-dependent effect on these cardiovascular parameters. Specifically, the compound 4-(2-amino-ethyl)-benzenesulfonamide was observed to decrease both perfusion pressure and coronary resistance when compared to a control group and other benzenesulfonamide derivatives. This suggests a potential vasodilatory effect on the coronary vasculature.

The precise mechanisms underlying these changes are still under investigation, but these findings highlight the potential for this compound and its derivatives to modulate cardiovascular function.

Table 2: Effects of a Benzenesulfonamide Derivative on Cardiovascular Parameters in an Isolated Rat Heart Model

| Compound | Parameter | Observation |

| 4-(2-amino-ethyl)-benzenesulfonamide | Perfusion Pressure | Time-dependent decrease |

| 4-(2-amino-ethyl)-benzenesulfonamide | Coronary Resistance | Time-dependent decrease |

Data derived from studies on benzenesulfonamide derivatives in an isolated rat heart model.

Computational and Structural Biology Insights

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its protein target.

For 4-(Methylamino)Benzenesulfonamide, the most probable protein targets are the zinc-containing metalloenzymes known as carbonic anhydrases. Docking studies performed on a multitude of benzenesulfonamide (B165840) derivatives targeting various human carbonic anhydrase (hCA) isoforms, such as hCA II and hCA IX, consistently predict a canonical binding mode. nih.govrsc.org

The primary interaction is the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn²⁺ ion located deep within the enzyme's active site. The aromatic ring of the benzenesulfonamide typically orients itself within a pocket defined by several hydrophobic and hydrophilic residues. The para-substituent, in this case, the methylamino group, extends towards the entrance of the active site cavity, where it can form additional interactions with residues lining this region.

Table 1: Predicted Binding Affinities and Key Interacting Residues for Related Benzenesulfonamide Inhibitors with Carbonic Anhydrase IX (PDB: 5FL4)

| Compound (Related Analogue) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Triazole Benzenesulfonamide Derivative | -9.2 | His94, His96, His119, Val121, Leu198, Thr199, Thr200 |

| Thiazolidinone-Benzenesulfonamide | Not specified | Zn²⁺, His94, Gln92, Thr199, Thr200, Pro201, Pro202 |

Data is illustrative and based on studies of related, more complex benzenesulfonamide derivatives. nih.govrsc.org

The binding of a benzenesulfonamide inhibitor within the active site of carbonic anhydrase is stabilized by a network of well-defined intermolecular interactions.

Zinc Coordination: The most critical interaction is the bond between the nitrogen atom of the sulfonamide group and the Zn²⁺ ion. This interaction displaces a water or hydroxide (B78521) molecule that is typically coordinated to the zinc in the native enzyme, thereby inhibiting its catalytic activity. nih.gov

Hydrogen Bonding: The two oxygen atoms of the sulfonamide group are perfectly positioned to act as hydrogen bond acceptors. They typically form a strong hydrogen bond with the hydroxyl group of the residue Thr199. Additional hydrogen bonds can be formed with other nearby residues, such as Gln92. rsc.org

Hydrophobic and van der Waals Interactions: The benzene (B151609) ring of the molecule fits into a hydrophobic pocket within the active site. This pocket is lined by the side chains of several nonpolar residues, including Val121, Phe131, and Leu198, leading to favorable van der Waals forces and hydrophobic interactions that stabilize the complex. nih.gov The para-substituted methylamino group would be positioned to interact with residues at the rim of the active site, such as Pro202.

Table 2: Common Intermolecular Interactions for Benzenesulfonamide Core in Carbonic Anhydrase Active Site

| Interaction Type | Ligand Group | Key Protein Residues |

| Metal Coordination | Sulfonamide (-SO₂NH⁻) | Zn²⁺ |

| Hydrogen Bonding | Sulfonamide Oxygens (-SO₂) | Thr199 (hydroxyl group) |

| Hydrogen Bonding | Sulfonamide NH | Gln92 (side chain) |

| Hydrophobic / van der Waals | Benzene Ring | Val121, Phe131, Leu198, Thr200 |

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Dynamics

To date, specific molecular dynamics (MD) simulation studies focusing on this compound have not been extensively reported in peer-reviewed literature. MD simulations are powerful computational tools that provide insights into the dynamic nature of ligand-protein interactions over time, complementing the static picture provided by molecular docking. nih.gov

For related sulfonamide inhibitors of carbonic anhydrase, MD simulations have been employed to:

Assess the stability of the binding mode predicted by docking. nih.gov

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms to understand their flexibility and movement within the complex. rsc.org

Confirm the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov

Calculate binding free energies using methods like MM/PBSA and MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. rsc.org

Such studies on analogous compounds have generally confirmed that the sulfonamide core remains stably bound to the zinc ion and that the key interactions predicted by docking are maintained over simulation times of up to 100 nanoseconds. rsc.orgnih.gov

X-ray Crystallographic Analysis of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural data of molecules, offering definitive proof of ligand-protein binding modes. nih.gov

Currently, there are no publicly available X-ray crystal structures of this compound in complex with a protein target in the Protein Data Bank (PDB). However, the structures of numerous other benzenesulfonamide derivatives bound to various carbonic anhydrase isoforms have been solved, providing a clear picture of the active site architecture. nih.govebi.ac.uk

These crystal structures reveal a deep, cone-shaped active site cleft with the catalytic Zn²⁺ ion at its base, coordinated by three histidine residues (His94, His96, His119 in hCA II). The active site is divided into a hydrophobic half and a hydrophilic half. The hydrophobic region accommodates the aromatic ring of the inhibitor, while the hydrophilic region, containing residues like Gln92 and Thr199, interacts with the sulfonamide group. This structural information is crucial for the rational design of new, potent, and selective inhibitors. peakproteins.com

Table 3: Representative PDB Entries of Carbonic Anhydrase in Complex with Related Sulfonamide Ligands

| PDB ID | Target Protein | Bound Ligand (Analogue) | Resolution (Å) |

| 5FL4 | hCA IX | Ureido-substituted benzenesulfonamide | 1.60 |

| 3K34 | hCA II | Thioether benzenesulfonamide derivative | 1.80 |

| 5LLO | hCA XII | Benzimidazolyl-acetyl-benzenesulfonamide | 1.42 |

The most significant event upon binding is the displacement of the zinc-bound water/hydroxide molecule by the inhibitor's sulfonamide group. peakproteins.com While the backbone of the active site residues remains largely rigid, minor adjustments in the side-chain orientations of residues like Thr199 and Gln92 may occur to optimize hydrogen bonding and steric complementarity with the specific inhibitor. Larger conformational changes are not typically observed, indicating that the enzyme's active site is well-structured to accommodate this class of inhibitors. peakproteins.com

Therapeutic Implications and Potential Applications of 4 Methylamino Benzenesulfonamide Compounds

Oncology and Cancer Therapy

The application of 4-(Methylamino)Benzenesulfonamide derivatives in cancer therapy is a rapidly advancing field. Researchers are exploring their ability to interfere with the complex cellular processes that drive tumor growth and survival. The versatility of the benzenesulfonamide (B165840) scaffold allows for the development of targeted agents that can disrupt various aspects of cancer biology, from the tumor's supportive environment to the intrinsic pathways of the cancer cells themselves. nih.gov

Targeting Tumor Microenvironment Homeostasis

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that supports tumor growth, progression, and resistance to therapy. researchgate.netnih.govnih.gov Strategies aimed at disrupting the TME are a promising avenue for cancer treatment. researchgate.netnih.gov Benzenesulfonamide derivatives have emerged as key players in this strategy by targeting several critical components of the TME.

One of the primary mechanisms involves the inhibition of key signaling axes that control metastasis and angiogenesis. The interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 is crucial for the homing of tumor cells to metastatic sites, angiogenesis, and cancer cell survival. nih.govsigmaaldrich.comnih.gov A series of aryl sulfonamides have been synthesized that effectively inhibit this interaction, with some analogs showing high potency in binding affinity and invasion assays. nih.govsigmaaldrich.com This disruption of the CXCR4/CXCL12 pathway can potentially block or delay the metastatic process. nih.gov

Another critical target within the TME is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that is overexpressed in many cancers and plays a pivotal role in tumor angiogenesis. mdpi.com Sulfonamide derivatives are being investigated as potent VEGFR-2 inhibitors, representing a crucial strategy for developing new drugs to combat angiogenesis-dependent cancers. mdpi.com

Furthermore, cancer cells often create an acidic microenvironment to promote their survival and invasion, partly through the action of tumor-associated carbonic anhydrases (CAs), such as CA IX. nih.govclinicallab.com Certain benzenesulfonamide derivatives have been designed as potent and selective inhibitors of CA IX. nih.gov By inhibiting this enzyme, these compounds can disrupt the pH regulation mechanisms in cancer cells, thereby hindering their growth and survival. nih.govnih.gov

Table 1: Targeting the Tumor Microenvironment with Benzenesulfonamide Derivatives

| Target | Compound Class | Mechanism of Action | Therapeutic Goal | Reference |

|---|---|---|---|---|

| CXCR4 | Aryl Sulfonamides | Inhibition of the CXCR4/CXCL12 signaling axis. | Block cancer cell metastasis and homing to distant sites. | nih.gov, sigmaaldrich.com, nih.gov |

| VEGFR-2 | Sulfonamide Derivatives | Inhibition of the tyrosine kinase receptor, preventing downstream signaling. | Inhibit tumor angiogenesis, cutting off blood supply to the tumor. | mdpi.com |

| Carbonic Anhydrase IX (CA IX) | Benzenesulfonamide Derivatives | Selective inhibition of the tumor-associated enzyme. | Disrupt pH homeostasis in the acidic tumor microenvironment, inhibiting tumor growth. | nih.gov, nih.gov |

Strategies for Modulating Cell Proliferation and Apoptosis

Beyond altering the TME, benzenesulfonamide compounds are being developed to directly target cancer cells, inducing their death and halting their proliferation. A series of novel indolic benzenesulfonamides have shown potent anti-proliferative activity against a wide panel of cancer cell lines, with some derivatives demonstrating IC50 values in the nanomolar range. nih.gov These compounds were found to be only moderately toxic to non-tumorigenic cells, suggesting a favorable therapeutic index. nih.gov

The mechanism of action for many of these derivatives involves interference with tubulin dynamics, a critical component of the cellular cytoskeleton required for cell division. nih.gov By targeting tubulin, these agents cause the cell cycle to arrest in the G2/M phase, ultimately leading to programmed cell death, or apoptosis, via the activation of caspases 3 and 7. nih.gov

In a specific study, a new series of sulfonamide derivatives containing a thiazolone ring was synthesized and evaluated for anticancer activity against human breast cancer cell lines (MDA-MB-231 and MCF-7). The most active compounds, 4e and 4g, showed significant potency. Notably, compound 4e was found to induce apoptosis in MDA-MB-231 cells, increasing the percentage of apoptotic cells by 22-fold compared to the control. nih.gov

Table 2: Anti-proliferative and Apoptotic Activity of Benzenesulfonamide Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|---|

| Indolic Benzenesulfonamides | HeLa, various cancer lines | Anti-proliferative | 1.7-109 nM | Tubulin inhibition, G2/M arrest, Caspase 3/7 activation | nih.gov |

| Compound 4e | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 1.56 µM | Induction of apoptosis | nih.gov |

| Compound 4e | MCF-7 (Breast Cancer) | Anti-proliferative | 1.52 µM | Not specified | nih.gov |

| Compound 4g | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 3.58 µM | Not specified | nih.gov |

| Compound 4g | MCF-7 (Breast Cancer) | Anti-proliferative | 4.58 µM | Not specified | nih.gov |

Synergy with Existing Anti-cancer Agents (e.g., Epigenetic Inhibitors)

A promising strategy in modern oncology is the use of combination therapies to enhance efficacy and overcome drug resistance. nih.gov Epigenetic modifications play a significant role in cancer progression, and drugs that target these processes, such as histone deacetylase (HDAC) inhibitors, are of great interest. nih.govnih.gov The sulfonamide scaffold is emerging as a valuable tool in this area, with some derivatives identified as potential HDAC inhibitors. nih.gov

The combination of epigenetic drugs with conventional anticancer therapies can sensitize resistant cancer cells and improve treatment outcomes. nih.gov For example, studies have shown that combining an HDAC6-selective inhibitor with immunomodulatory drugs (IMiDs) leads to synergistic inhibition of cell growth and increased apoptosis in multiple myeloma cells. nih.gov This highlights the potential for combination strategies involving inhibitors of epigenetic pathways. While direct studies on this compound are pending, the demonstrated role of the broader sulfonamide class as inhibitors of crucial cancer-related enzymes, including HDACs, suggests a strong rationale for exploring their use in synergistic combinations with other anti-cancer agents. nih.gov

Antimicrobial and Anti-infective Strategies

The rise of antibiotic resistance is a global health crisis, necessitating the development of novel therapeutic approaches. tandfonline.comnih.gov Sulfonamide derivatives, the first class of synthetic antibiotics, are being re-explored and modified to combat resistant pathogens and address complex bacterial behaviors like biofilm formation. tandfonline.comnih.gov

Development of Agents to Combat Antibiotic Resistance

The traditional mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.govyoutube.comyoutube.com However, widespread resistance has diminished their use. nih.gov Current research focuses on designing novel sulfonamide derivatives that can overcome these resistance mechanisms. tandfonline.comnih.gov

New sulfonamides are being developed that possess different mechanisms of action beyond the classical inhibition of the folate pathway. tandfonline.com These novel compounds have shown the ability to overcome resistance to traditional sulfa drugs and are active against high-priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com One strategy to combat resistance is the development of efflux pump inhibitors (EPIs). Efflux pumps are membrane proteins that bacteria use to expel antibiotics, and inhibiting them can restore the efficacy of existing drugs. nih.govnih.govaimspress.com While research is ongoing, the development of novel sulfonamides that can act as or be combined with EPIs is a promising strategy to revitalize this class of antibiotics. tandfonline.comnih.gov

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govmdpi.com Disrupting biofilm formation is a key anti-infective strategy. One of the central mechanisms controlling biofilm formation is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.govnih.gov

Recent studies have shown that sulfonamide-based compounds can effectively interfere with QS systems. A library of sulfonamide-based analogs of diffusible signal factors (DSF) was found to disrupt QS in pathogens like Stenotrophomonas maltophilia and Burkholderia cepacia. nih.gov This interference resulted in significant anti-biofilm activity and, in many cases, increased the efficacy of the last-resort antibiotic colistin. nih.gov

Furthermore, specific benzenesulfonamide derivatives have demonstrated potent, direct anti-biofilm capabilities. In a study evaluating their antimicrobial properties, compounds 4g and 4h were found to inhibit biofilm formation in Klebsiella pneumoniae by 79.46% and 77.52%, respectively. nih.gov These findings underscore the potential of sulfonamide structures to serve as a scaffold for developing novel agents that can prevent and treat biofilm-associated infections. nih.govnih.gov

Table 3: Anti-biofilm Activity of Benzenesulfonamide Derivatives

| Compound | Bacterial Strain | % Biofilm Inhibition | Mechanism | Reference |

|---|---|---|---|---|

| Sulfonamide-based DSF analogs | S. maltophilia, B. cepacia | Significant | Interference with Quorum Sensing (QS) | nih.gov |

| Compound 4g | K. pneumoniae | 79.46% | Not specified | nih.gov |

| Compound 4h | K. pneumoniae | 77.52% | Not specified | nih.gov |

Neurological and Neuropharmacological Interventions (e.g., Epilepsy Management)

The sulfonamide functional group is a key feature in several drugs developed for neurological disorders, most notably epilepsy. Epilepsy is a common neurological condition characterized by recurrent seizures, and sulfonamide-based drugs have emerged as an important class of antiseizure medications (ASMs). eyewiki.org

Derivatives of benzenesulfonamide have been synthesized and evaluated for their anticonvulsant effects. For instance, research into a series of 4-aminobenzamides, which share structural similarities with the benzenesulfonamide core, demonstrated significant anticonvulsant activity in animal models. drugfuture.com One of the most prominent examples of a sulfonamide-based ASM is Zonisamide. It is used in the management of various seizure types and is known to act on both sodium and T-type calcium channels. nih.gov

Recent research has also shed light on other neuropharmacological actions of sulfonamides. Studies have shown that some sulfonamides can interfere with the biosynthesis of key neurotransmitters like serotonin (B10506) and dopamine. safetherapeutics.comnih.gov This occurs through the inhibition of the enzyme sepiapterin (B94604) reductase, which is crucial for the production of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor in neurotransmitter synthesis. safetherapeutics.comnih.gov This mechanism suggests that benzenesulfonamide derivatives could be explored for a wider range of neurological and psychiatric conditions where neurotransmitter dysregulation is a factor.

Furthermore, the neuroprotective potential of sulfonamide derivatives is an active area of investigation. In preclinical models of Parkinson's disease, certain bis-sulfonamide derivatives have demonstrated protective effects against neuronal damage by activating NAD-dependent deacetylase sirtuin-1 (SIRT1), an enzyme involved in cellular health and longevity. nih.gov

Table 1: Research Findings on Neurological Applications

| Compound Class/Drug | Finding | Mechanism of Action |

| Sulfonamide Derivatives | Exhibit anticonvulsant activity in preclinical models. | Varied, including modulation of ion channels. |

| Zonisamide | An established antiseizure medication. | Blocks voltage-gated sodium channels and T-type calcium channels. nih.gov |

| Various Sulfonamides | Interfere with neurotransmitter (dopamine, serotonin) synthesis. | Inhibition of sepiapterin reductase, leading to reduced tetrahydrobiopterin (BH4). safetherapeutics.comnih.gov |

| Bis-sulfonamide Derivatives | Show neuroprotective effects in Parkinson's disease models. | Activation of SIRT1. nih.gov |

Anti-inflammatory and Immunomodulatory Applications

The this compound scaffold is integral to some of the most widely used anti-inflammatory drugs. The nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, for example, is a diaryl-substituted pyrazole (B372694) that contains a benzenesulfonamide group. drugfuture.comnih.govnih.gov Its chemical name is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain. nih.gov The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme. nih.gov

The anti-inflammatory properties of sulfonamides are not limited to COX-2 inhibition. Research has shown that some sulfonamide-related drugs, including sulfanilamide (B372717) itself, can exert anti-inflammatory effects by modulating the activity of neutrophils, a type of white blood cell central to inflammatory responses. eyewiki.org These compounds can reduce the availability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant that contributes to tissue damage during inflammation. eyewiki.org By scavenging HOCl, these sulfonamides help protect alpha 1-antitrypsin, a key inhibitor of destructive neutrophil enzymes like elastase. eyewiki.org

Beyond direct anti-inflammatory actions, some sulfonamides possess immunomodulatory properties, meaning they can adjust or normalize the immune response. nih.gov This has been observed with drugs like sulfasalazine, which is used in the treatment of inflammatory bowel disease and rheumatoid arthritis. While the exact mechanisms are complex, they are thought to involve influencing cytokine production and other immune signaling pathways. nih.govchemspider.com The development of novel sulfonamide derivatives continues to be an active area of research, with some new compounds showing dual antimicrobial and anti-inflammatory properties through COX-2 inhibition. drugbank.com

Table 2: Research Findings on Anti-inflammatory Applications

| Compound Class/Drug | Finding | Mechanism of Action |

| Celecoxib | Potent and selective anti-inflammatory agent. | Selective inhibition of the COX-2 enzyme. nih.gov |

| Sulfanilamide and related drugs | Reduce tissue damage in neutrophilic inflammation. | Scavenging of hypochlorous acid (HOCl) and protection of alpha 1-antitrypsin. eyewiki.org |

| Sulfasalazine | Used in chronic inflammatory diseases. | Immunomodulatory effects, influencing cytokine pathways. nih.govchemspider.com |

| Novel Sulfonamide Hybrids | Exhibit dual antibacterial and anti-inflammatory activity. | Inhibition of COX-2 and other microbial targets. drugbank.com |

Cardiovascular Disease Management

The structural backbone of this compound is the foundation for several classes of drugs used in cardiovascular medicine, primarily as diuretics and antiarrhythmics. safetherapeutics.comnih.gov

Many potent diuretics are sulfonamide derivatives. These drugs are essential in managing conditions like hypertension and edema by promoting the excretion of salt and water from the kidneys. nih.gov Thiazide diuretics, such as hydrochlorothiazide, and loop diuretics, like furosemide, are sulfonamide-based compounds. safetherapeutics.comnih.gov Furosemide functions by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney, which leads to a significant increase in urine output. nih.gov Other sulfonamide diuretics act by inhibiting the enzyme carbonic anhydrase in the renal tubules. drugfuture.comdrugbank.com This inhibition leads to decreased reabsorption of bicarbonate, sodium, and water. chemspider.comwikipedia.org

In the realm of antiarrhythmic therapy, the sulfonamide Sotalol is a key example. nih.govnih.govdrugbank.com Sotalol is a non-selective beta-adrenergic antagonist that also exhibits properties of a class III antiarrhythmic agent by blocking potassium channels involved in cardiac repolarization. nih.govnih.gov This dual mechanism of action makes it effective in managing both ventricular and supraventricular arrhythmias. nih.govdrugbank.com Its structure, N-phenylmethanesulfonamide substituted at the 4-position, highlights the versatility of the core benzenesulfonamide scaffold. nih.gov

The ability of sulfonamide derivatives to act as potent inhibitors of various enzymes, such as carbonic anhydrase, and to modulate ion transport has been a driving force in the development of these cardiovascular drugs. eyewiki.orgdrugfuture.com

Table 3: Research Findings on Cardiovascular Applications

| Compound Class/Drug | Finding | Mechanism of Action |

| Thiazide and Loop Diuretics (e.g., Hydrochlorothiazide, Furosemide) | Effective in treating hypertension and edema. | Inhibition of ion cotransporters (e.g., NKCC2) in the kidney. nih.gov |

| Carbonic Anhydrase Inhibitor Diuretics | Promote diuresis for conditions like edema. | Inhibition of carbonic anhydrase in renal tubules, reducing sodium and water reabsorption. chemspider.comwikipedia.org |

| Sotalol | Manages cardiac arrhythmias. | Beta-adrenergic blockade and potassium channel inhibition (Class III antiarrhythmic action). nih.govnih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Inhibit platelet aggregation in preclinical studies. | Inhibition of the 12-lipoxygenase (12-LOX) enzyme. wikipedia.org |

Ophthalmic Applications (e.g., Antiglaucoma Agents)

Sulfonamide-based compounds are critical in ophthalmology, particularly for the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP). nih.govnih.gov The primary mechanism through which these drugs work is the inhibition of carbonic anhydrase (CA), an enzyme abundant in the ciliary body of the eye. safetherapeutics.comeyewiki.org

Carbonic anhydrase plays a crucial role in the production of aqueous humor, the fluid that fills the front part of the eye. eyewiki.org By inhibiting CA isozymes (specifically CA-II and CA-IV), sulfonamide derivatives decrease the secretion of bicarbonate ions, which in turn reduces fluid transport and lowers the rate of aqueous humor formation. nih.goveyewiki.org This reduction in fluid production leads to a decrease in IOP.